molecular formula C6H9NO3 B3054439 Propionyl Oxazolidinone CAS No. 60420-27-1

Propionyl Oxazolidinone

Cat. No. B3054439
CAS RN: 60420-27-1
M. Wt: 143.14 g/mol
InChI Key: XXUOGAYBSXZFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionyl Oxazolidinone, also known as PPO, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of oxazolidinone, which is a class of synthetic antibiotics. PPO has been studied extensively for its potential applications in various areas of research, including medicine, agriculture, and environmental science.

Scientific Research Applications

Antibacterial Properties

Propionyl Oxazolidinone, specifically as part of the oxazolidinone class of antibiotics, exhibits significant antibacterial properties. These synthetic drugs are notably active against a wide spectrum of Gram-positive bacteria. This includes strains resistant to other antibiotics like methicillin, vancomycin, and penicillin. The primary mode of action of oxazolidinones is the inhibition of protein synthesis. They achieve this by binding to the P site of the ribosomal 50S subunit, which is crucial in protein assembly (Bozdoğan & Appelbaum, 2004).

Resistance Mechanisms

The resistance mechanisms to oxazolidinones have been studied extensively. Resistance can arise from mutations in the 23S rDNA genes and specific ribosomal proteins. Additionally, the acquisition of resistance genes associated with mobile genetic elements, such as plasmids and transposons, contributes significantly to oxazolidinone resistance. Understanding these mechanisms is vital for developing new antibacterial agents and managing resistance (Brenciani et al., 2022).

Application in Tuberculosis Treatment

Oxazolidinones, including propionyl oxazolidinone derivatives, show promising results in treating tuberculosis (TB). These compounds have demonstrated efficacy against mycobacterial infections, especially drug-resistant strains. The potential of oxazolidinones in TB therapy, particularly in the context of rising drug resistance, makes them a valuable addition to the antimicrobial armamentarium (Jadhavar et al., 2015).

Role in Mitochondrial Protein Synthesis

Interestingly, oxazolidinones also interact with mitochondrial ribosomes in human cells. This interaction, while primarily a cause of certain clinical side effects, provides a unique perspective on the drug's mechanism of action and its potential impact on cellular processes beyond antibacterial effects (Nagiec et al., 2005).

Structural Modifications and Drug Development

Continuous research focuses on modifying the oxazolidinone structure to enhance its antibacterial potency and safety profile. Innovations in this area aim to develop oxazolidinones that are effective against drug-resistant strains and have fewer side effects. The structural activity relationships (SAR) of oxazolidinones are a critical area of research, contributing to the development of newer, more effective compounds (Zhao et al., 2021).

properties

IUPAC Name

3-propanoyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-5(8)7-3-4-10-6(7)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUOGAYBSXZFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348932
Record name Propionyl Oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionyl Oxazolidinone

CAS RN

60420-27-1
Record name Propionyl Oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 28 was prepared by reaction of (R)-(+)-4-benzyl-2-oxazolidinone with BuLi and propionyl chloride in THF according to standard literature procedures (See, Evans, D. A. Aldrichimica Acta 1982, 15, 23).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the cyclization reaction, the formed oxazolidinone is N-acylated to form the nucleophilic precursor of the molecule. The oxazolidinone is reacted with butyllithium in hexane, to form the conjugate base and then reacted with an acyl halide such as propionyl chloride at -71° C., for 0.5-1 hour to yield the N-propionyloxazolidinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propionyl Oxazolidinone
Reactant of Route 2
Reactant of Route 2
Propionyl Oxazolidinone
Reactant of Route 3
Reactant of Route 3
Propionyl Oxazolidinone
Reactant of Route 4
Reactant of Route 4
Propionyl Oxazolidinone
Reactant of Route 5
Reactant of Route 5
Propionyl Oxazolidinone
Reactant of Route 6
Reactant of Route 6
Propionyl Oxazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.